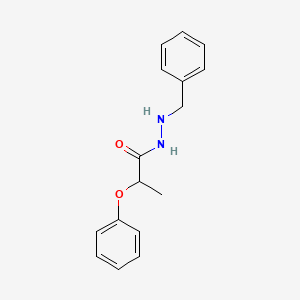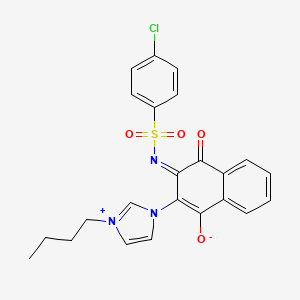![molecular formula C15H16ClNO5 B13373466 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B13373466.png)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a chloro substituent at the 6-position, a methyl group at the 4-position, and an acetamide group linked through an ether bond at the 7-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methyl-2H-chromen-2-one, which can be obtained through the cyclization of appropriate precursors.
Etherification: The chromen-2-one derivative is then subjected to etherification with 2-hydroxy-1-methylethylamine to introduce the acetamide group at the 7-position.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of alcohol derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Aplicaciones Científicas De Investigación
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide can be compared with other chromen-2-one derivatives, such as:
Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: This compound has a similar chromen-2-one core but differs in the substituents, leading to different chemical and biological properties.
Ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Another related compound with variations in the ester group, affecting its reactivity and applications.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate:
Propiedades
Fórmula molecular |
C15H16ClNO5 |
|---|---|
Peso molecular |
325.74 g/mol |
Nombre IUPAC |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-[(2R)-1-hydroxypropan-2-yl]acetamide |
InChI |
InChI=1S/C15H16ClNO5/c1-8-3-15(20)22-12-5-13(11(16)4-10(8)12)21-7-14(19)17-9(2)6-18/h3-5,9,18H,6-7H2,1-2H3,(H,17,19)/t9-/m1/s1 |
Clave InChI |
ZEYZIZZQLOGCKF-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N[C@H](C)CO |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

![4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B13373398.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)

![ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B13373431.png)
![3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373444.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13373451.png)
![2-[1,1'-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide](/img/structure/B13373457.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B13373464.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373467.png)
